molecular formula C8H3BrF2 B2652175 2-Bromo-4-ethynyl-1,3-difluorobenzene CAS No. 2229219-28-5

2-Bromo-4-ethynyl-1,3-difluorobenzene

Cat. No.: B2652175
CAS No.: 2229219-28-5
M. Wt: 217.013
InChI Key: PVFJCNFFXDAFBJ-UHFFFAOYSA-N
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Description

2-Bromo-4-ethynyl-1,3-difluorobenzene (C₈H₃BrF₂) is a halogenated aromatic compound featuring a bromine atom at position 2, an ethynyl group at position 4, and fluorine atoms at positions 1 and 2. This structure combines electron-withdrawing halogens (Br, F) with a reactive ethynyl group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions like Sonogashira or Suzuki-Miyaura couplings.

Properties

IUPAC Name

3-bromo-1-ethynyl-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF2/c1-2-5-3-4-6(10)7(9)8(5)11/h1,3-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFJCNFFXDAFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=C(C=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229219-28-5
Record name 2-bromo-4-ethynyl-1,3-difluorobenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethynyl-1,3-difluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-difluorobenzene followed by the introduction of an ethynyl group. The reaction conditions often include the use of bromine or a bromine source in the presence of a catalyst such as iron or aluminum chloride. The ethynyl group can be introduced using reagents like ethynyl magnesium bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethynyl-1,3-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

2-Bromo-4-ethynyl-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethynyl-1,3-difluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine and ethynyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions, which then undergo further reactions to yield the final products .

Comparison with Similar Compounds

Key Observations :

  • The ethynyl group in the target compound enhances reactivity for cross-coupling compared to non-ethynyl analogs like 1-bromo-2,3-difluorobenzene .
  • The dibromo analog (1,4-Dibromo-2,3-difluorobenzene) has a higher molecular weight due to an additional bromine, making it suitable for sequential substitution reactions .
  • Ethoxy-containing analogs (e.g., 4-ethoxy-3,5-difluorobenzyl bromide) demonstrate how substituents influence solubility and application in drug discovery .

Materials Science

  • Liquid Crystals : Bromo-methoxy-difluorobenzenes are precursors for liquid crystals in displays, suggesting the target compound could be modified for similar applications .
  • Polymer Chemistry : Ethynyl groups facilitate polymerization or functionalization of materials, as observed in benzyl bromide derivatives .

Market and Industrial Relevance

  • Demand Drivers : Bromo-fluorinated aromatics are critical in electronics and agrochemicals. The global market for 2-bromo-5-chloro-1,3-difluorobenzene (a close analog) is driven by demand for high-performance materials and crop protection agents .
  • Supply Chain : Specialty chemicals like 1-bromo-2,3-difluorobenzene are priced at premium rates (e.g., ¥8,400/g in Japan), reflecting their niche applications .

Biological Activity

2-Bromo-4-ethynyl-1,3-difluorobenzene is a halogenated aromatic compound characterized by the presence of bromine and fluorine substituents on a benzene ring, along with an ethynyl group. Its unique structure imparts distinctive chemical properties, making it an interesting subject for biological activity studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H4BrF2C_8H_4BrF_2. The compound features:

  • Bromine at position 2
  • Fluorines at positions 1 and 3
  • Ethynyl at position 4

This substitution pattern affects its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC8H4BrF2C_8H_4BrF_2
Molecular Weight220.02 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that halogenated aromatic compounds often exhibit significant biological activities, including antimicrobial and anticancer properties. Compounds similar to this compound have been studied for their ability to interact with various biological targets, such as enzymes and receptors.

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. The presence of halogens can enhance the lipophilicity of the compounds, aiding in membrane penetration.
  • Anticancer Properties : Some studies suggest that structurally related compounds can inhibit tumor growth by interfering with cellular signaling pathways.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several halogenated compounds, including derivatives of difluorobenzene. Results indicated that compounds with bromine and fluorine substituents demonstrated enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts.

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of ethynyl-substituted aromatic compounds. The results showed that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Comparative Analysis with Related Compounds

Compound Name Biological Activity Unique Features
1-Bromo-4-ethynyl-2,3-difluorobenzeneModerate antimicrobial activityDifferent substitution pattern
2-Bromo-4-fluorobenzaldehydeStrong cytotoxic effectsContains an aldehyde group
1-Ethynyl-2,3-difluorobenzeneAnticancer propertiesLacks bromine substituent

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Suggested areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with specific biological targets.
  • In vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
  • Structure-Activity Relationship (SAR) Studies : Exploring how variations in substitution patterns affect biological activity.

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